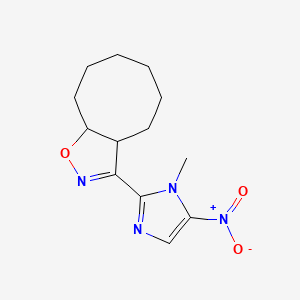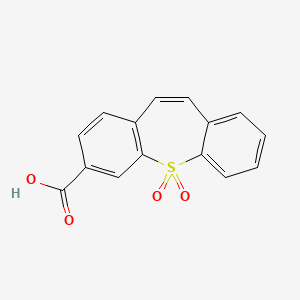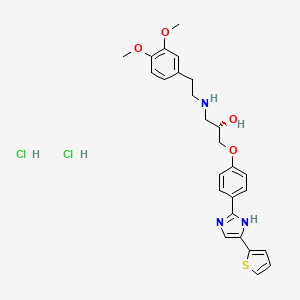![molecular formula C32H31N3O5 B1673859 hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate CAS No. 108068-98-0](/img/structure/B1673859.png)
hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate
Overview
Description
KT 5720 is a hexylester derivative of K-252a, known for its potent and selective inhibition of protein kinase A (PKA). Protein kinase A is a serine-threonine kinase that plays a crucial role in the signaling pathway of cyclic adenosine monophosphate (cAMP), regulating various cellular processes such as metabolism, ion transport, and gene transcription .
Mechanism of Action
Target of Action
KT5720 is a potent, selective inhibitor of Protein Kinase A (PKA) . PKA is a key enzyme involved in the regulation of various cellular processes, including cell differentiation, proliferation, and apoptosis .
Mode of Action
KT5720 acts as a cell-permeable, reversible, and ATP-competitive inhibitor of PKA . It competes with ATP to bind to the active site of PKA, thereby inhibiting the kinase’s activity . This inhibition results in a decrease in the phosphorylation of PKA’s substrates, altering the downstream signaling pathways .
Biochemical Pathways
The inhibition of PKA by KT5720 affects various biochemical pathways. For instance, it has been shown to attenuate hyperpolarization-activated cyclic nucleotide-gated (HCN) channel activity, which leads to a decrease in intracellular Ca2+ concentrations . This can result in the suppression of the excitability of dorsal root ganglion (DRG) neurons .
Pharmacokinetics
It is known that kt5720 is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects.
Result of Action
The inhibition of PKA by KT5720 has several cellular effects. It can prevent apoptosis in human pulmonary microvascular endothelial cells (HPMECs) induced by high-dose X-irradiation . It also reduces the excitability of DRG neurons by decreasing intracellular Ca2+ concentrations .
Biochemical Analysis
Biochemical Properties
KT5720 interacts with protein kinase A (PKA), a key enzyme involved in various biochemical reactions . The compound acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of PKA . This inhibitory action is specific to PKA and does not significantly affect the activities of other kinases such as protein kinase C (PKC) and protein kinase G (PKG) .
Cellular Effects
KT5720 has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit axon branching in cultured neurons . In human pulmonary microvascular endothelial cells (HPMECs), KT5720 has been found to prevent irradiation-induced apoptosis, preserve the overall integrity of endothelial monolayers, and reduce irradiation-induced ICAM-1 overexpression .
Molecular Mechanism
The molecular mechanism of KT5720 involves its binding to the active site of PKA, thereby preventing ATP from binding and inhibiting the kinase’s activity . This results in a decrease in the phosphorylation of PKA’s substrates, leading to changes in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of KT5720 have been observed over time. For instance, in HPMECs, KT5720 was found to completely prevent irradiation-induced apoptosis, whether applied before or after cell irradiation .
Transport and Distribution
Given its cell-permeable nature , it is likely that KT5720 can diffuse across cell membranes and distribute throughout the cell.
Preparation Methods
KT 5720 is synthesized through a chemical modification of K-252a. The preparation involves the esterification of K-252a with hexanol, resulting in the formation of KT 5720. The compound is typically stored desiccated at -20°C and protected from light to maintain its stability .
Chemical Reactions Analysis
KT 5720 is a cell-permeable, reversible, and ATP-competitive inhibitor of protein kinase A. It does not significantly affect the activities of protein kinase C, protein kinase G, and myosin light chain kinase . The compound undergoes various reactions, including:
Oxidation and Reduction: KT 5720 can participate in redox reactions, although specific details on these reactions are limited.
Substitution: The hexylester group in KT 5720 can be substituted under specific conditions, leading to the formation of derivatives with altered biological activities.
Scientific Research Applications
KT 5720 has been extensively used in scientific research to study the role of protein kinase A in various cellular and physiological events. Some notable applications include:
Cell Signaling: KT 5720 is used to inhibit protein kinase A activity, helping researchers understand the signaling pathways regulated by this kinase.
Apoptosis Studies: The compound has been used to study the modulation of apoptosis in human leukemia cells.
Memory Research: KT 5720 has been employed in experiments to investigate the role of protein kinase A in memory formation and retention.
Renal Cell Injury: Research has shown that KT 5720 can block the protective effects of cyclic adenosine monophosphate on free radical-induced renal cell injury.
Comparison with Similar Compounds
KT 5720 is unique in its high specificity and potency as a protein kinase A inhibitor. Similar compounds include:
H-89: Another potent inhibitor of protein kinase A, but with a broader range of kinase inhibition.
Rp-cAMPS: A competitive inhibitor of cyclic adenosine monophosphate-dependent protein kinase, but less potent compared to KT 5720.
PKI (14-22): A peptide inhibitor of protein kinase A, often used in studies requiring high specificity.
KT 5720 stands out due to its high selectivity and reversible inhibition, making it a valuable tool in research focused on protein kinase A signaling pathways .
Properties
IUPAC Name |
hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O5/c1-3-4-5-10-15-39-30(37)32(38)16-23-34-21-13-8-6-11-18(21)25-26-20(17-33-29(26)36)24-19-12-7-9-14-22(19)35(28(24)27(25)34)31(32,2)40-23/h6-9,11-14,23,38H,3-5,10,15-17H2,1-2H3,(H,33,36)/t23-,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEHVZXPFVXKEY-RUAOOFDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1(CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)C1(O2)C)CNC6=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC(=O)[C@@]1(C[C@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)[C@@]1(O2)C)CNC6=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910614 | |
| Record name | KT5720 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108068-98-0 | |
| Record name | KT 5720 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108068-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | KT 5720 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108068980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KT5720 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KT5720 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KT-5720 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58HV29I28S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is KT5720's primary molecular target?
A: KT5720 is a potent and selective inhibitor of cyclic adenosine monophosphate (cAMP)-dependent protein kinase A (PKA). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does KT5720 interact with PKA?
A: KT5720 acts as a competitive inhibitor for the adenosine triphosphate (ATP) binding site on the catalytic subunit of PKA. [, , ]
Q3: What are the downstream consequences of PKA inhibition by KT5720?
A3: Inhibition of PKA by KT5720 can lead to a wide range of downstream effects, depending on the cell type and specific experimental context. These effects can include:
- Reduced phosphorylation of PKA substrates: This can impact numerous cellular processes, including gene transcription, enzyme activity, and ion channel function. [, , , , , , , , , , , , , , , , ]
- Altered cellular morphology: In certain cell types, KT5720 can induce changes in cell shape and cytoskeletal organization. [, , , , ]
- Modulation of cellular signaling pathways: PKA interacts with various other signaling pathways, and its inhibition by KT5720 can influence their activity. Examples include the MAPK pathway, PI3K/Akt pathway, and JAK/STAT pathway. [, , , , , , , , ]
- Effects on cell survival and apoptosis: KT5720 can either promote or inhibit apoptosis depending on the specific cell type and experimental conditions. [, , , , , , ]
Q4: Does KT5720 have any known off-target effects?
A: Yes, research has shown that KT5720 can also inhibit other kinases and cellular targets, albeit with lower potency compared to PKA. It's essential to be aware of these off-target effects when interpreting experimental results. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,4E)-N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide](/img/structure/B1673777.png)




![2-[2,3-dichloro-4-[(E)-2-ethylbut-2-enoyl]phenoxy]acetic acid](/img/structure/B1673784.png)





![sodium (6R,7R)-7-((1-benzylpyridin-1-ium-4-yl)amino)-3-(((5-((carboxylatomethyl)thio)-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673796.png)


